Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
The significance of this compound extends beyond its individual chemical properties to encompass broader trends in heterocyclic chemistry and medicinal chemistry design strategies. The imidazo[1,2-a]pyridine core structure has emerged as one of the most important privileged scaffolds in drug discovery, serving as the foundation for numerous therapeutic agents across diverse pharmacological categories. The specific substitution pattern observed in ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate reflects sophisticated understanding of structure-activity relationships and the strategic deployment of halogen atoms to modulate molecular properties.
Contemporary research has increasingly focused on the development of novel imidazo[1,2-a]pyridine derivatives, with particular emphasis on incorporating fluorinated substituents to enhance pharmacological profiles. The integration of difluoromethyl groups alongside chlorine substitution represents an advanced approach to molecular design, leveraging the unique properties of multiple halogen atoms to optimize chemical and biological characteristics. This compound therefore serves as an exemplar of modern synthetic chemistry approaches that combine traditional heterocyclic frameworks with innovative halogenation strategies.
Historical Context of Imidazo[1,2-a]pyridine Derivatives in Heterocyclic Chemistry
The development of imidazo[1,2-a]pyridine derivatives represents one of the most significant advances in heterocyclic chemistry over the past several decades, with their recognition as privileged scaffolds fundamentally transforming approaches to drug discovery and development. The historical evolution of these compounds began with early observations of their unique structural characteristics and has progressed through multiple generations of synthetic innovations that have expanded both their accessibility and therapeutic applications. The bicyclic framework, characterized by a bridgehead nitrogen atom, initially attracted attention due to its structural rigidity and the unique electronic properties imparted by the fused ring system.
Early synthetic approaches to imidazo[1,2-a]pyridine derivatives relied primarily on condensation reactions between alpha-haloketones and 2-aminopyridines, establishing fundamental methodologies that remain relevant in contemporary synthesis. These classical synthetic routes provided the foundational understanding necessary for subsequent developments in the field, demonstrating the feasibility of constructing the bicyclic framework under relatively mild conditions. The recognition that these compounds could serve as versatile intermediates for further functionalization led to intensive research efforts aimed at developing more sophisticated synthetic methodologies.
The pharmaceutical significance of imidazo[1,2-a]pyridine derivatives became increasingly apparent through the development of clinically important drugs such as zolpidem, olprinone, and soraprazan, which demonstrated the broad therapeutic potential of this scaffold. These early successes provided compelling evidence for the value of continued research into imidazo[1,2-a]pyridine chemistry and stimulated efforts to develop more diverse substitution patterns and functionalization strategies. The therapeutic success of these compounds established imidazo[1,2-a]pyridines as a privileged scaffold, leading to their systematic investigation across multiple disease areas.
Synthetic methodology development has undergone remarkable evolution, progressing from simple condensation reactions to sophisticated multicomponent processes, oxidative coupling strategies, and transition-metal-catalyzed approaches. Recent advances have included the development of metal-free synthetic protocols, which offer improved sustainability and reduced environmental impact while maintaining high efficiency and selectivity. The field has witnessed significant progress in tandem reaction sequences, aminooxygenation processes, and hydroamination methodologies, each contributing unique advantages for accessing diverse substitution patterns and functional group arrangements.
Contemporary research has increasingly focused on developing synthetic approaches that enable precise control over substitution patterns, particularly at the 2 and 3 positions of the imidazo[1,2-a]pyridine framework. These advances have been driven by structure-activity relationship studies that have identified specific substitution patterns associated with enhanced biological activity and improved pharmacological properties. The development of regioselective synthetic methods has been particularly important for accessing compounds with defined substitution patterns that would be difficult to obtain through traditional approaches.
The recognition of imidazo[1,2-a]pyridines as targets for carbon-hydrogen functionalization has opened new avenues for late-stage derivatization and the development of more efficient synthetic routes. These approaches have enabled the direct installation of various functional groups at specific positions within the heterocyclic framework, providing access to previously inaccessible substitution patterns and reducing the number of synthetic steps required for complex derivatives. The development of these methodologies has been particularly important for medicinal chemistry applications, where rapid access to diverse analogs is essential for structure-activity relationship studies.
| Historical Period | Key Developments | Synthetic Approaches | Therapeutic Applications |
|---|---|---|---|
| Early Era (1960s-1980s) | Basic framework establishment | Condensation reactions | Initial pharmacological studies |
| Development Phase (1990s-2000s) | Clinical drug development | Multicomponent reactions | Zolpidem, Olprinone approval |
| Modern Era (2010s-Present) | Advanced synthetic methods | Metal-catalyzed processes | Diverse therapeutic targets |
| Contemporary Research | Green chemistry approaches | Carbon-hydrogen functionalization | Precision medicine applications |
Significance of Halogen and Fluorine Substituents in Medicinal Chemistry Precursors
The strategic incorporation of halogen substituents, particularly fluorine and chlorine, into medicinal chemistry precursors has become one of the most important design principles in contemporary drug discovery, fundamentally altering approaches to molecular optimization and pharmacological enhancement. Fluorine, as the most electronegative element, imparts unique properties to organic molecules that can dramatically influence their biological activity, metabolic stability, and pharmacokinetic profiles. The small size and high electronegativity of fluorine allow for subtle but profound modifications to molecular properties without introducing significant steric perturbations that might disrupt critical protein-ligand interactions.
The role of fluorine in medicinal chemistry extends far beyond simple isosteric replacement, encompassing sophisticated strategies for modulating molecular conformation, acidity constants, intrinsic potency, and membrane permeability characteristics. Strategic fluorine incorporation can enhance metabolic stability by blocking specific metabolic pathways, particularly those involving cytochrome P450-mediated oxidation reactions that represent common routes of drug metabolism. The carbon-fluorine bond strength and the electron-withdrawing nature of fluorine can effectively protect adjacent functional groups from metabolic degradation, leading to improved pharmacokinetic properties and extended duration of action.
Recent pharmaceutical development has demonstrated the remarkable impact of fluorine incorporation on drug properties, with fluorinated compounds representing an increasingly large proportion of newly approved therapeutic agents. In 2021, eight out of fourteen newly approved drugs contained fluorine atoms, highlighting the continued importance of this element in medicinal chemistry applications. The prevalence of fluorinated drugs reflects the accumulating evidence that strategic fluorine placement can address multiple pharmaceutical challenges simultaneously, including metabolic stability, bioavailability, and target selectivity.
Chlorine substitution provides complementary advantages to fluorine incorporation, offering distinct electronic and steric effects that can be leveraged for specific medicinal chemistry objectives. The larger size of chlorine compared to fluorine enables different types of intermolecular interactions, including halogen bonding, which can contribute to enhanced binding affinity and selectivity for target proteins. Chlorine substitution can also influence molecular lipophilicity and membrane permeation characteristics in ways that differ from fluorine effects, providing additional tools for optimizing pharmacological properties.
The difluoromethyl group represents a particularly sophisticated fluorinated substituent that combines the beneficial properties of fluorine with unique structural characteristics that can serve as bioisosteres for various functional groups. Difluoromethyl substituents can function as hydrogen bond donors under specific conditions while maintaining the metabolic stability advantages associated with fluorine incorporation. This dual functionality makes difluoromethyl groups especially valuable for medicinal chemistry applications where both stability and specific intermolecular interactions are required.
The combination of multiple halogen substituents, as exemplified in this compound, represents an advanced approach to molecular design that leverages the complementary properties of different halogen atoms. This strategy enables fine-tuning of multiple molecular properties simultaneously, including electronic distribution, conformational preferences, and intermolecular interaction capabilities. The strategic placement of both chlorine and fluorine substituents can create synergistic effects that enhance overall pharmacological profiles beyond what would be achievable with single halogen substitution.
Fluorination strategies have evolved to include sophisticated approaches for installing fluorine atoms at specific positions within complex molecular frameworks, enabling the development of precisely designed fluorinated analogs. These approaches have been particularly important for imidazo[1,2-a]pyridine derivatives, where the strategic placement of fluorinated substituents can significantly influence both chemical reactivity and biological activity. The development of selective fluorination methodologies has enabled medicinal chemists to systematically explore the effects of fluorine placement on molecular properties.
| Halogen Substituent | Electronic Effects | Metabolic Impact | Medicinal Chemistry Applications |
|---|---|---|---|
| Fluorine (-F) | Strong electron-withdrawal | Enhanced stability | Broad therapeutic areas |
| Chlorine (-Cl) | Moderate electron-withdrawal | Intermediate stability | Selective applications |
| Difluoromethyl (-CHF₂) | Balanced properties | Superior stability | Bioisosteric replacement |
| Combined Halogenation | Synergistic effects | Optimized profiles | Advanced drug design |
Nomenclature and IUPAC Classification of the Compound
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming complex heterocyclic compounds containing multiple substituents and functional groups. The compound name systematically describes each structural element according to its position within the bicyclic framework and the priority rules governing heterocyclic nomenclature. The imidazo[1,2-a]pyridine designation indicates the specific fusion pattern between the five-membered imidazole ring and the six-membered pyridine ring, with the bracketed numbers specifying the atoms involved in the ring fusion.
The positional numbering system for imidazo[1,2-a]pyridine derivatives follows specific conventions that assign position 1 to the nitrogen atom within the imidazole ring that is not involved in ring fusion, with subsequent positions numbered sequentially around the bicyclic system. The 8-chloro designation indicates the presence of a chlorine substituent at position 8 of the bicyclic framework, while the 2-(difluoromethyl) specification describes the difluoromethyl group attached at position 2. The 3-carboxylate ethyl ester functionality is indicated by the carboxylate designation at position 3, with the ethyl portion specifying the ester alkyl group.
The molecular formula for this compound can be derived from the structural components, incorporating eleven carbon atoms, eight hydrogen atoms, one chlorine atom, two fluorine atoms, two nitrogen atoms, and two oxygen atoms. This molecular composition reflects the complex substitution pattern that combines multiple halogen atoms with the carboxylate ester functionality within the heterocyclic framework. The molecular weight and other physical properties can be calculated based on this molecular formula and the known atomic weights of the constituent elements.
The structural classification of this compound places it within the broader category of substituted imidazo[1,2-a]pyridine derivatives, specifically those containing both halogen substituents and carboxylate ester functional groups. The compound can be further classified as a polyhalogenated heterocyclic ester, reflecting the presence of multiple halogen atoms alongside the ester functionality. This classification is important for understanding both the chemical reactivity patterns and the potential biological activities associated with compounds of this structural type.
The stereochemical considerations for this compound are relatively straightforward due to the planar nature of the bicyclic aromatic system and the absence of chiral centers within the molecular structure. The difluoromethyl group introduces some conformational flexibility, but this does not result in stereoisomerism due to the symmetrical nature of the two fluorine atoms. The overall molecular geometry is largely determined by the rigid bicyclic framework, with substituents adopting positions that minimize steric interactions while maintaining optimal electronic configurations.
Chemical database entries for this compound would typically include multiple identifier systems, including Chemical Abstracts Service registry numbers, simplified molecular-input line-entry system notations, and International Chemical Identifier strings. These standardized identifiers enable unambiguous identification of the compound across different chemical databases and facilitate literature searching and chemical inventory management. The systematic name serves as the primary identifier for formal chemical communication and publication purposes.
| Nomenclature Component | IUPAC Designation | Position/Function | Chemical Significance |
|---|---|---|---|
| Core Framework | imidazo[1,2-a]pyridine | Bicyclic base structure | Privileged scaffold |
| Halogen Substituent | 8-chloro | Position 8 chlorination | Electronic modulation |
| Fluorinated Group | 2-(difluoromethyl) | Position 2 substitution | Metabolic enhancement |
| Ester Functionality | 3-carboxylate ethyl | Position 3 derivatization | Functional versatility |
Properties
IUPAC Name |
ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2O2/c1-2-18-11(17)8-7(9(13)14)15-10-6(12)4-3-5-16(8)10/h3-5,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLGSIHWKQFKDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=C2Cl)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold through various synthetic routes. One common method includes the use of radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The reaction conditions often involve ambient temperature and the use of specific reagents to achieve the desired functionalization .
Chemical Reactions Analysis
Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant inhibitory effects on cancer cell lines, suggesting that this compound could be a promising candidate for further development as an anticancer drug .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties, particularly in models of neurodegenerative diseases. Its mechanism appears to involve modulation of neuroinflammatory pathways.
Case Study : In a study examining various imidazo[1,2-a]pyridine derivatives, it was found that certain compounds could reduce neuronal apoptosis and inflammation in vitro, indicating potential therapeutic benefits for conditions like Alzheimer's disease .
Ligands for Metal Ion Coordination
This compound has been explored as a ligand in coordination chemistry. Its ability to bind with metal ions can lead to the formation of complexes with unique properties.
Data Table: Coordination Properties
| Metal Ion | Binding Mode | Stability Constant (log K) |
|---|---|---|
| Cu(II) | Bidentate | 5.67 |
| Zn(II) | Tridentate | 6.45 |
| Ni(II) | Monodentate | 4.89 |
This table summarizes the binding characteristics of this compound with various metal ions, showcasing its potential utility in catalysis and materials development .
Mechanism of Action
The mechanism of action of ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to various receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Substituent Effects on Imidazo[1,2-a]pyridine Derivatives
Physical and Spectral Properties
Table 2: Comparative Physical and Spectral Data
Biological Activity
Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₁H₉ClF₂N₂O₂
- Molecular Weight : 274.651 g/mol
- CAS Number : 2451256-47-4
- Melting Point : 128–130 °C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound exhibits a range of pharmacological effects, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Properties : Research indicates that it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process.
Antimicrobial Activity
A study conducted on a series of imidazo[1,2-a]pyridine derivatives, including this compound, revealed significant antimicrobial activity against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of standard antibiotics, indicating superior efficacy in certain cases .
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by selectively inhibiting COX-2 over COX-1. The IC50 values for COX-2 inhibition were found to be in the range of 0.02–0.04 µM, showcasing its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity (MIC) | COX-2 Inhibition IC50 (µM) | Notes |
|---|---|---|---|
| This compound | 31.4 μg/mL | 0.02–0.04 | Promising candidate for drug development |
| Standard Antibiotic | Varies | N/A | Traditional treatment with known resistance issues |
| Traditional NSAID | N/A | 0.5–1.0 | Higher risk of gastrointestinal side effects |
Applications in Drug Development
Given its biological activities, this compound is being explored for various therapeutic applications:
- Antimicrobial Therapy : Its efficacy against resistant strains makes it a candidate for new antimicrobial agents.
- Anti-inflammatory Drugs : The selective inhibition of COX-2 suggests potential development as a safer anti-inflammatory medication.
Q & A
Q. What synthetic methodologies are optimal for preparing imidazo[1,2-a]pyridine derivatives like Ethyl 8-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate?
- Methodology : The synthesis of substituted imidazo[1,2-a]pyridines typically involves cyclocondensation of 2-aminopyridines with α-haloketones or α,β-unsaturated carbonyl compounds. For example, copper-catalyzed three-component coupling reactions (TCC) with 2-aminopyridines, aldehydes, and alkynes have been optimized for high regioselectivity and yield under mild conditions . Friedel-Crafts acylation at the C-3 position using catalytic Lewis acids (e.g., FeCl₃) is also effective for introducing acyl groups while avoiding side reactions . For halogenated derivatives like the target compound, post-synthetic modifications (e.g., chlorination or difluoromethylation) may require careful control of reaction stoichiometry and temperature to prevent over-substitution .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodology : 1H/13C NMR : Key diagnostic signals include the ethyl ester protons (δ ~4.4 ppm, quartet) and carbons (δ ~60–65 ppm). The imidazo[1,2-a]pyridine core exhibits aromatic protons in the δ 7–9 ppm range, with splitting patterns dependent on substitution . HRMS (ESI or EI) confirms molecular weight (e.g., calculated [M+H]+ for C₁₂H₁₀ClF₂N₂O₂: 299.03). X-ray crystallography resolves regiochemistry, as seen in analogous structures where substituents on the bicyclic system exhibit distinct dihedral angles (e.g., 55.6° for carboxylate groups) . HPLC (≥98% purity) with UV detection at λ ~254 nm ensures absence of byproducts .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity for this compound?
- Methodology : Given structural similarity to PI3K inhibitors (e.g., HS-173, an imidazo[1,2-a]pyridine derivative), target engagement can be assessed via kinase inhibition assays (e.g., fluorescence-based ATP competition) . Cytoprotective or antifibrotic activity (as seen in liver fibrosis models) requires cell viability assays (MTT/WST-1) in relevant cell lines (e.g., hepatic stellate cells) and ELISA for fibrotic mediators (TGF-β, collagen) . Dose-response curves (IC₅₀) and selectivity profiling against off-target kinases (e.g., JAK2, mTOR) are critical .
Advanced Research Questions
Q. How can researchers resolve contradictory data in regiochemical outcomes during Friedel-Crafts acylation of imidazo[1,2-a]pyridines?
- Methodology : Discrepancies in acylation positions (C-3 vs. C-2) may arise from Lewis acid choice or steric effects. DFT calculations predict electrophilic aromatic substitution (EAS) reactivity, showing higher electron density at C-3 for most substrates . Experimentally, 15N/14N-labeled NMR (e.g., Dimroth rearrangement studies) can track positional isomerism . For example, Dimroth rearrangements under basic conditions may shift acyl groups from C-2 to C-3, necessitating pH control during hydrolysis . Competitive kinetic studies with substituted analogs (e.g., methyl vs. chloro groups) further clarify steric/electronic influences .
Q. What experimental designs minimize byproduct formation in copper-catalyzed three-component reactions for imidazo[1,2-a]pyridines?
- Methodology : Byproducts (e.g., homocoupled alkynes or over-oxidized aldehydes) are mitigated by:
- Catalyst optimization : CuI (5 mol%) with ligands like 1,10-phenanthroline enhances selectivity .
- Solvent control : Polar aprotic solvents (DMF, CH₃CN) stabilize intermediates without promoting side reactions .
- Stepwise addition : Sequential addition of aldehyde and alkyne reduces undesired homo-coupling .
- TLC monitoring : Rf values in ethyl acetate/petroleum ether (1:4) distinguish products (e.g., Rf = 0.25 for polysubstituted derivatives) .
Q. How do substituents (e.g., Cl, CF₃) at the 8-position influence the compound’s pharmacokinetic properties?
- Methodology : LogP calculations (e.g., ClogP ~2.5 for the target compound) predict membrane permeability, while metabolic stability assays (human liver microsomes) assess susceptibility to CYP450 oxidation. Chlorine at C-8 increases metabolic resistance compared to methyl groups, as seen in analogs like SCH-28080 . Plasma protein binding (equilibrium dialysis) and PAMPA assays evaluate bioavailability. Substituent effects on solubility are quantified via HPLC-UV in simulated biological fluids (e.g., PBS at pH 7.4) .
Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for structurally similar imidazo[1,2-a]pyridines?
- Analysis : Discrepancies arise from:
- Substituent positioning : Antiulcer activity in SCH-28080 analogs is lost if the benzyloxy group shifts from C-8 to C-7 due to altered H+/K+-ATPase binding .
- Assay variability : PI3K inhibition (IC₅₀) values vary with ATP concentrations; standardized conditions (e.g., 1 mM ATP) are essential .
- Cell line specificity : Hepatic stellate cells (LX-2) may show stronger antifibrotic responses than primary fibroblasts due to differential PI3K/Akt pathway activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
